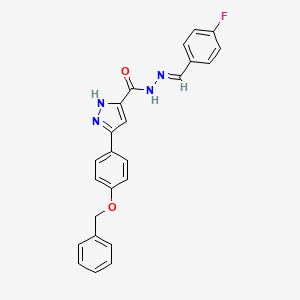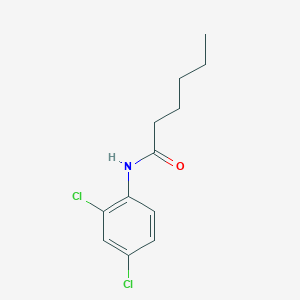![molecular formula C21H26N4O2 B11971357 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971357.png)
2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzyl-1-piperazinyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a benzyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 4-benzylpiperazine with an appropriate aldehyde, such as 4-methoxybenzaldehyde, under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then reacted with acetohydrazide to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions
2-(4-Benzyl-1-piperazinyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(4-Benzyl-1-piperazinyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)aniline
- 2-(4-Benzoyl-1-piperazinyl)-1-(4-fluorophenyl)ethanone
- Aripiprazole
Uniqueness
Compared to similar compounds, 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C21H26N4O2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H26N4O2/c1-27-20-9-7-18(8-10-20)15-22-23-21(26)17-25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3,(H,23,26)/b22-15+ |
InChI 键 |
QQIVBXRWKHVREW-PXLXIMEGSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11971285.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971309.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971310.png)

![3-(2-chlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971315.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11971318.png)
![1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11971321.png)
![Ethyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11971324.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11971339.png)

![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B11971360.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11971361.png)

